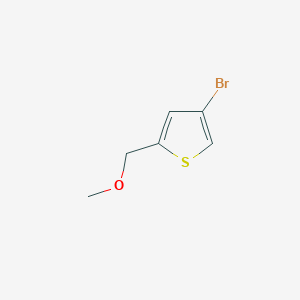
4-Bromo-2-(Methoxymethyl)thiophene
Vue d'ensemble
Description
“4-Bromo-2-(Methoxymethyl)thiophene” is an organobromine compound with a molecular formula of C6H7BrOS . It has a molecular weight of 207.09 .
Synthesis Analysis
The synthesis of “4-Bromo-2-(Methoxymethyl)thiophene” involves various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(Methoxymethyl)thiophene” is 1S/C6H7BrOS/c1-8-3-6-2-5 (7)4-9-6/h2,4H,3H2,1H3 . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Physical And Chemical Properties Analysis
“4-Bromo-2-(Methoxymethyl)thiophene” is a liquid at room temperature .
Applications De Recherche Scientifique
- Thiophene Derivatives : Researchers have explored the synthesis of thiophene derivatives extensively. These compounds exhibit diverse biological effects and are of interest to medicinal chemists .
- Drug Development : The thiophene ring system is present in several pharmacologically active compounds. For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (used as a dental anesthetic) contain thiophene frameworks .
- Semiconductors : Thiophene derivatives play a crucial role in organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Polymerization : Regioregular polymers based on thiophene derivatives have been synthesized. These polymers find applications in electronic devices due to their semiconducting properties .
- Industrial Chemistry : Thiophene derivatives serve as corrosion inhibitors in industrial processes . Their ability to protect metals from corrosion is valuable for various applications.
- Anticancer and Anti-Inflammatory Effects : Some thiophene-containing compounds exhibit anticancer and anti-inflammatory properties .
- Antimicrobial Activity : Thiophene-based molecules also possess antimicrobial effects .
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for preparing thiophene derivatives. These reactions involve sulfur, carbonyl compounds, and other substrates .
- 4-Bromo-2-(Methoxymethyl)thiophene : This compound itself serves as a versatile building block in organic synthesis. Its bromine and methoxymethyl groups allow for further functionalization .
Organic Synthesis and Medicinal Chemistry
Materials Science and Organic Electronics
Corrosion Inhibition
Pharmacological Properties
Heterocyclic Synthesis Methods
Chemical Building Blocks
Safety And Hazards
Orientations Futures
The study of thiophene derivatives, including “4-Bromo-2-(Methoxymethyl)thiophene”, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results provide useful information for the design of monomers via autopolymerization .
Propriétés
IUPAC Name |
4-bromo-2-(methoxymethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-3-6-2-5(7)4-9-6/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOVKNAMURILRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(Methoxymethyl)thiophene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)
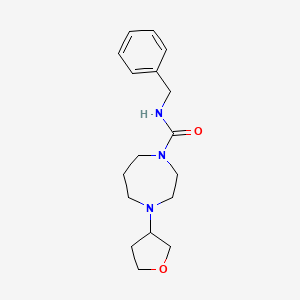
![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)
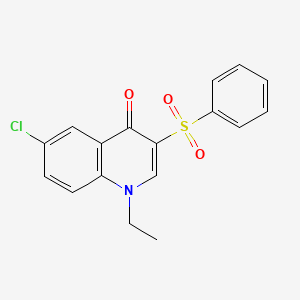

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)
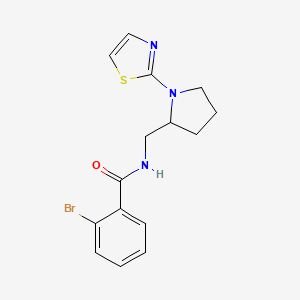
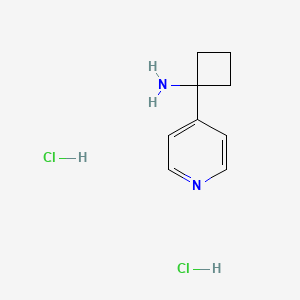
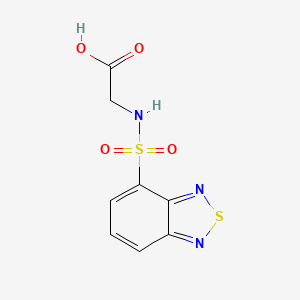
![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)